[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
Description
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine: is a chemical compound with the following properties:
IUPAC Name: 3-(trifluoromethyl)bicyclo[1.1.1]pent-1-ylamine hydrochloride
Molecular Formula: C₆H₈F₃N·HCl
Molecular Weight: 187.59 g/mol
CAS Number: 262852-11-9
Properties
Molecular Formula |
C6H9F3N2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
InChI |
InChI=1S/C6H9F3N2/c7-6(8,9)4-1-5(2-4,3-4)11-10/h11H,1-3,10H2 |
InChI Key |
UOZVVLOLDLAKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)NN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[1.1.1]pentane Core with Trifluoromethyl Group
A large-scale synthesis of trifluoromethyl-substituted bicyclo[1.1.1]pentane derivatives starts from [1.1.1]propellane, which undergoes photochemical addition to suitable precursors such as diacetyl under flow conditions. This method enables kilogram-scale preparation of the BCP core with excellent efficiency within one day.
- Photochemical Addition : Propellane reacts with diacetyl in a flow photoreactor to form diketone intermediates.
- Haloform Reaction : The diketone is converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via haloform reaction in batch, yielding multigram quantities.
This approach is notable for its scalability and reproducibility, addressing the volatility and handling challenges of [1.1.1]propellane.
Conversion to Amino and Hydrazine Derivatives
The carboxylic acid intermediates are transformed into amines and hydrazines through multi-step functional group conversions:
- Reduction to Alcohols : Using borane reagents such as BH3·Me2S in THF at 0 °C to room temperature, the carboxylic acid is reduced to the corresponding alcohol with high yield (~86%).
- Amination : Amines are prepared by reaction of the acid with azides or via Mitsunobu-type reactions, followed by reduction or substitution steps.
- Hydrazine Introduction : The key hydrazine moiety is introduced by treating the bicyclo[1.1.1]pentane amine or related intermediates with hydrazine derivatives or via substitution reactions on activated intermediates.
In particular, the preparation of bicyclo[1.1.1]pentan-1-ylhydrazine hydrochloride salts is achieved by reaction of the corresponding amine with hydrazine or hydrazine equivalents under controlled conditions, followed by isolation as dihydrochloride salts for stability and handling.
Representative Example of Hydrazine Preparation
A documented synthetic route involves:
- Starting from 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride.
- Treatment with hydrazine hydrate or hydrazine equivalents in an appropriate solvent.
- Isolation of the hydrazine product as its dihydrochloride salt, ensuring purity (~97%) and stability.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Photochemical addition of propellane to diacetyl (flow) | UV light, flow reactor, room temp to 70 °C | Multigram scale | Enables kilogram-scale synthesis |
| Haloform reaction to dicarboxylic acid | Batch, haloform reagents, room temp | Multigram scale | Efficient conversion to acid |
| Reduction of acid to alcohol | BH3·Me2S in THF, 0 °C to RT | 86 | High yield, colorless oil |
| Amination to bicyclo[1.1.1]pentan-1-amine hydrochloride | Et3N, azide reagents, heating at 85 °C | 83 | Purified by chromatography |
| Hydrazine formation | Hydrazine hydrate, solvent, isolation as dihydrochloride salt | ~97 | Product stable as dihydrochloride salt |
Research Findings and Scalability
- The photochemical flow synthesis of the BCP core with trifluoromethyl substituent is a breakthrough for large-scale production, overcoming volatility and reproducibility issues associated with [1.1.1]propellane.
- The conversion steps to hydrazine derivatives are optimized to maintain high purity and yield, crucial for medicinal chemistry applications where these building blocks serve as key intermediates.
- Handling of hydrazine derivatives as dihydrochloride salts improves safety and storage stability.
Chemical Reactions Analysis
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving the trifluoromethyl group are likely.
Hydrazine: Used for its synthesis.
Halogenating Agents: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Major Products:: The major products formed from these reactions would include various derivatives of the bicyclo[1.1.1]pentane scaffold.
Scientific Research Applications
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Compounds: Valuable in medicinal chemistry and materials science.
Drug Discovery: Exploration of potential pharmacological properties.
Fluorinated Pharmaceuticals: Investigation of bioactivity.
Fine Chemicals: Limited industrial applications due to its specialized structure.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of research. It may interact with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While there are no direct analogs, its unique trifluoromethyl-substituted bicyclo[1.1.1]pentane framework sets it apart.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
